

6-Bromo-5-fluoropyridin-2-amine molecular weight and formula

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Compound of Interest

Compound Name: **6-Bromo-5-fluoropyridin-2-amine**

Cat. No.: **B1525812**

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An In-Depth Technical Guide to **6-Bromo-5-fluoropyridin-2-amine**: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyridines, **6-Bromo-5-fluoropyridin-2-amine** emerges as a particularly strategic building block for drug discovery and development professionals. Its unique trifecta of substituents—a nucleophilic amino group, a versatile bromine atom, and an electron-withdrawing fluorine atom—provides a powerful platform for generating diverse molecular architectures with significant biological potential.^[1] This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its utility and application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical Rationale

The utility of **6-Bromo-5-fluoropyridin-2-amine** in synthesis is directly tied to its fundamental molecular properties. Understanding these characteristics is the first step in leveraging its full potential.

The compound is identified by the CAS Number 1257294-51-1.[\[2\]](#)[\[3\]](#)[\[4\]](#) Its precise arrangement of atoms provides a unique combination of reactivity and biophysical properties that are highly sought after in scaffold-based drug design.

Table 1: Key Identifiers and Properties

Property	Value	Source
IUPAC Name	6-bromo-5-fluoropyridin-2-amine	N/A
CAS Number	1257294-51-1	[2] [3] [4]
Molecular Formula	C ₅ H ₄ BrFN ₂	[2] [3] [5] [6]
Molecular Weight	191.00 g/mol	[2] [3] [5]
Monoisotopic Mass	189.95419 Da	[5]
SMILES	C1=CC(=NC(=C1F)Br)N	[6]

| InChIKey | WEERYBMHJWE0IU-UHFFFAOYSA-N |[\[6\]](#) |

The Scientist's Perspective: Why This Structure is Significant

The true value of this molecule lies in the interplay of its functional groups, which an experienced medicinal chemist can exploit:

- The Bromine (Br) at C6: This is not merely a halogen; it is a versatile synthetic handle. Its position makes it ripe for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled, late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the structure-activity relationship (SAR) in a drug discovery campaign.[\[1\]](#)
- The Fluorine (F) at C5: The fluorine atom profoundly influences the molecule's properties. Its strong electron-withdrawing nature modulates the pKa of the pyridine ring and the amino group. In a drug candidate, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions,

and increase membrane permeability. Furthermore, the ^{19}F nucleus provides a clean spectroscopic window for NMR-based fragment screening assays.[7]

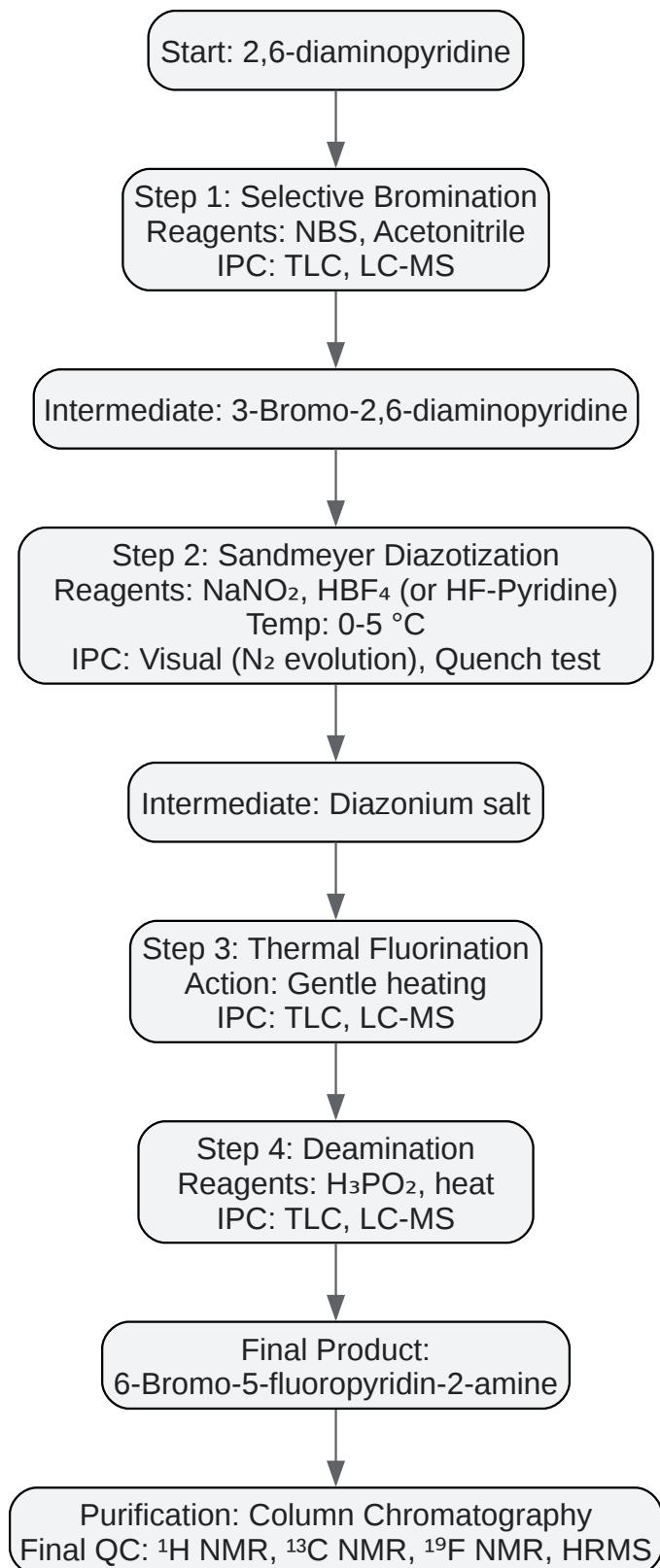
- The Amine (NH_2) at C2: The 2-amino group is a critical feature. It is a potent hydrogen bond donor and can act as a key "hinge-binding" motif in many enzyme active sites, particularly in protein kinases. It also serves as a nucleophilic point for building more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prevalent in oncology pipelines.[8]

Synthesis and In-Process Validation

A trustworthy synthetic protocol is not just a series of steps but a self-validating system. The following represents a plausible and robust laboratory-scale synthesis extrapolated from established methodologies for preparing related fluorinated aminopyridines.[9] The rationale for each step and the necessary in-process controls (IPCs) are highlighted to ensure reproducibility and purity.

Proposed Synthetic Workflow

The synthesis can be logically approached via a diazotization-fluorination reaction on a brominated aminopyridine precursor. This is a variation of the classic Balz-Schiemann reaction.

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Caption: A plausible synthetic workflow for **6-Bromo-5-fluoropyridin-2-amine**.

Detailed Experimental Protocol

Step 1: Selective Bromination of 2,6-diaminopyridine

- Dissolve 2,6-diaminopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
 - Causality: The amino groups are strongly activating, directing electrophilic substitution to the ortho and para positions. Using controlled stoichiometry and low temperature favors mono-bromination at the 3-position.
- Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with aqueous sodium thiosulfate solution.
- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-2,6-diaminopyridine.

Step 2-3: Diazotization and Fluorination

- Suspend the crude intermediate (1.0 eq) in 48% tetrafluoroboric acid (HBF₄) at 0 °C.
- Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.
 - Causality: This forms the diazonium tetrafluoroborate salt from the amino group at the 6-position. The amino group at C2 is less reactive under these conditions.
- After addition is complete, stir for an additional 30 minutes.
- Gently warm the mixture to room temperature and then to ~50 °C until nitrogen evolution ceases. The diazonium salt thermally decomposes to introduce the fluorine atom.
- Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

Step 4: Reductive Deamination

- To the neutralized mixture containing the crude 2-amino-3-bromo-6-fluoropyridine, add hypophosphorous acid (H_3PO_2) (2.0 eq).
- Heat the reaction to 60-70 °C for 2-4 hours.
 - Causality: This step reductively removes the remaining amino group at the 3-position (which was originally the 2-position of the starting material) to yield the desired product.
- Monitor by LC-MS. Upon completion, cool, basify with NaOH, and extract with dichloromethane.

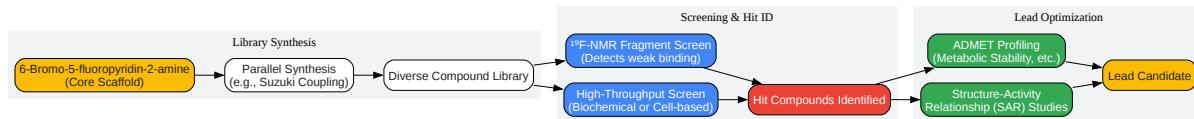
Final Purification & Quality Control

- Combine the organic layers, dry over $MgSO_4$, and concentrate.
- Purify the crude product via flash column chromatography on silica gel.
- The identity and purity of the final product, **6-Bromo-5-fluoropyridin-2-amine**, must be confirmed by 1H NMR, ^{13}C NMR, ^{19}F NMR, and High-Resolution Mass Spectrometry (HRMS). Purity of >97% is typically required for drug discovery applications.

Applications in Drug Discovery & Development

This scaffold is not an end in itself but a starting point for creating high-value therapeutic candidates. Its utility is best illustrated through its application in established drug discovery workflows.

Workflow: From Scaffold to Lead Candidate



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Caption: Role of the scaffold in a typical drug discovery pipeline.

Application 1: Kinase Inhibitor Development The 2-aminopyridine motif is a privileged structure for inhibiting protein kinases, which are critical targets in oncology. The amino group forms key hydrogen bonds with the "hinge" region of the kinase active site. The bromine at C6 can be replaced with various aromatic groups via Suzuki coupling to probe the solvent-exposed region, optimizing for potency and selectivity. The fluorine at C5 can enhance binding and improve pharmacokinetic properties.

Application 2: Fragment-Based Drug Discovery (FBDD) FBDD identifies low-molecular-weight fragments that bind weakly to a biological target.^[7] Due to the absence of a natural fluorine background in biological systems, ¹⁹F-NMR is a highly sensitive method for hit identification. **6-Bromo-5-fluoropyridin-2-amine** is an ideal fragment because a change in the chemical shift of its ¹⁹F signal upon addition of the target protein provides unambiguous evidence of binding.

Application 3: Isotopic Labeling for DMPK Studies In advanced drug development, stable isotope-labeled versions of a drug are required as internal standards for quantitative bioanalysis. Furthermore, strategic deuteration of a drug candidate can improve its metabolic profile. Related aminobromopyridines are used to create deuterated drugs like Deucravacitinib, a TYK2 inhibitor.^[10] While this compound is not deuterated, its structure is directly amenable to the synthesis of deuterated analogs for use in crucial DMPK (Drug Metabolism and Pharmacokinetics) studies.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. While a full safety data sheet (SDS) should always be consulted, the following summarizes key hazard information from GHS classifications.[\[5\]](#)

Table 2: GHS Hazard Summary

Hazard Class	Code	Statement
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard Laboratory Protocol:

- Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[\[11\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-5-fluoropyridin-2-amine is far more than a catalog chemical; it is a meticulously designed tool for the modern medicinal chemist. Its combination of a hinge-binding amino group, a synthetically versatile bromine handle, and a property-enhancing fluorine atom makes it an exceptionally valuable starting point for the discovery of novel therapeutics. This guide has aimed to provide not only the essential technical data but also the strategic rationale behind its synthesis and application, empowering researchers to unlock its full potential in their drug discovery programs.

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